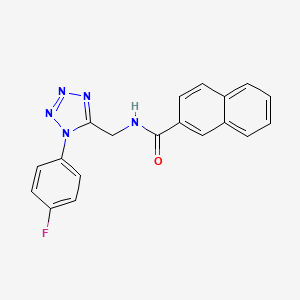

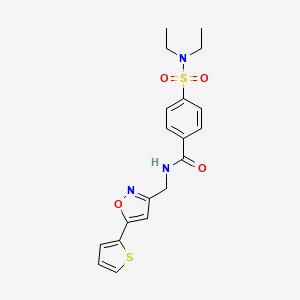

![molecular formula C17H18N2O5S B2522855 4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922006-93-7](/img/structure/B2522855.png)

4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of the benzenesulfonamide moiety. Benzenesulfonamides are known to be a core structure in many biologically active compounds, including inhibitors of enzymes like carbonic anhydrases and kynurenine 3-hydroxylase .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step organic reactions. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the formation of a key intermediate followed by the introduction of various substituents such as nitro, fluoro, and trifluoromethyl groups . Similarly, the synthesis of tetrahydrobenz[d]indeno[1,2-b]azepines, which share structural similarities with the compound , includes steps like cyanomethylation, condensation with benzaldehydes, reduction, hydrolysis, and cyclization .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography. For example, the crystal structure of a related compound, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, is stabilized by C—H⋯πaryl interactions, forming a two-dimensional architecture . The molecular structure is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive moieties such as methoxy, methyl, and oxazepin rings can influence the reactivity of the compound. For instance, Schiff base derivatives of benzenesulfonamides can exhibit tautomerism, which is important for their photochromic and thermochromic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy and methyl groups can affect these properties. The crystallographic studies provide insights into the molecular packing, hydrogen bonding, and other intermolecular interactions that can influence the compound's properties .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications Research by Pişkin et al. (2020) delves into the development of new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups. These compounds exhibit significant photodynamic therapy potential due to their high singlet oxygen quantum yield, making them promising for cancer treatment through Type II photosensitizers mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity A study by Kumar et al. (2015) reports on the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, demonstrating significant anticancer activity against various human cancer cell lines. This research underscores the potential of benzenesulfonamide derivatives in developing effective anticancer treatments (Kumar, Nikhil, Partha, Sondhi, & Anuj, 2015).

Enzyme Inhibition for Therapeutic Use Gul et al. (2016) synthesized a series of benzenesulfonamides that showed promising results as inhibitors of carbonic anhydrase, a critical enzyme in many physiological and pathological processes. Some derivatives exhibited notable cytotoxic activities, suggesting their utility in anti-tumor studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Material Science and Environmental Applications Speltini et al. (2016) developed a novel procedure for extracting and determining emerging contaminants such as benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples, highlighting the importance of these compounds in environmental monitoring and cleanup efforts (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Wirkmechanismus

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the known actions of similar indole derivatives, it can be inferred that the compound likely interacts with its target receptors, leading to changes in cellular functions .

Biochemical Pathways

Given the broad range of biological activities associated with similar indole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Based on the known effects of similar indole derivatives, it can be inferred that the compound may have potential therapeutic effects in various disease conditions, such as viral infections, inflammation, cancer, hiv, diabetes, and malaria, among others .

Eigenschaften

IUPAC Name |

4-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-19-9-10-24-16-8-3-12(11-15(16)17(19)20)18-25(21,22)14-6-4-13(23-2)5-7-14/h3-8,11,18H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZNWVILHXPYLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

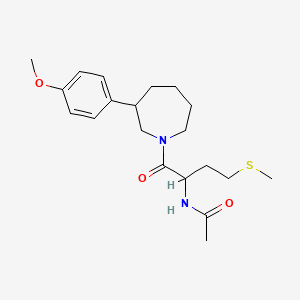

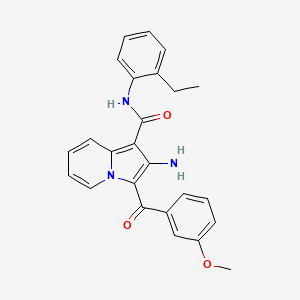

![(1-methyl-5-{[4-(2-pyrimidinyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2522772.png)

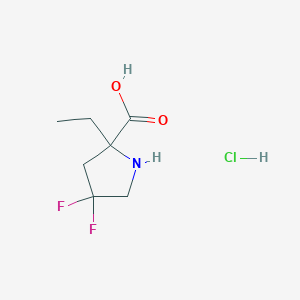

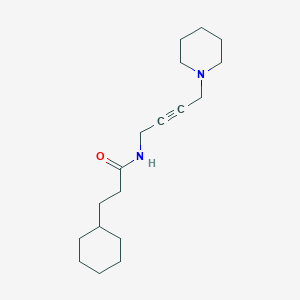

![Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2522779.png)

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/no-structure.png)

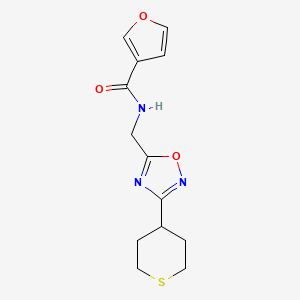

![2-[(2,4-Dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2522787.png)

![1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2522788.png)

![3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B2522790.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2522795.png)